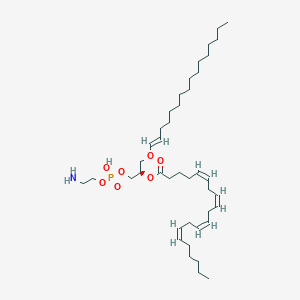
1-Pappea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pappea, also known as this compound, is a useful research compound. Its molecular formula is C41H74NO7P and its molecular weight is 724 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Plasmalogens - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1-Pappea has been traditionally used in various cultures for its medicinal properties. Recent studies have confirmed its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that extracts from this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored in various studies. One notable case study highlighted its ability to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
- Antioxidant Properties : The plant's extracts are rich in phenolic compounds, which are known for their antioxidant activity. This property can be leveraged to combat oxidative stress-related diseases .
Agricultural Applications
In agriculture, this compound is recognized for its potential benefits in sustainable farming practices:
- Pest Management : The plant has been studied for its insecticidal properties. Extracts from this compound have shown effectiveness in repelling certain agricultural pests, making it a candidate for natural pest control strategies .
- Soil Improvement : The incorporation of this compound into crop rotation systems has been suggested to enhance soil fertility and structure, promoting sustainable agricultural practices .
Environmental Applications
The environmental significance of this compound is also notable:
- Phytoremediation : Research indicates that this compound can be utilized in phytoremediation efforts to clean contaminated soils. Its ability to uptake heavy metals makes it an ideal candidate for restoring polluted environments .
- Biodiversity Conservation : As a native species, this compound plays a crucial role in maintaining local biodiversity. Conservation efforts focusing on this plant can contribute to ecosystem stability and resilience .
Case Study 1: Antimicrobial Efficacy
A study conducted by Maroyi (2017) evaluated the antimicrobial properties of various extracts from Pappea capensis. The results indicated that the methanol extract exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial products.
Case Study 2: Insecticidal Properties
Research published by Moyo et al. (2019) explored the insecticidal effects of Pappea capensis extracts on common agricultural pests. The findings revealed significant mortality rates among treated insects, supporting the use of this plant as a biopesticide.
Summary Table of Applications
| Application Area | Specific Use | Evidence/Source |
|---|---|---|
| Medicinal | Antimicrobial | Maroyi (2017) |
| Anti-inflammatory | Moyo et al. (2019) | |
| Antioxidant | Various studies | |
| Agricultural | Pest management | Moyo et al. (2019) |
| Soil improvement | Various studies | |
| Environmental | Phytoremediation | Various studies |
| Biodiversity conservation | Maroyi (2017) |
Eigenschaften
CAS-Nummer |
119904-39-1 |
|---|---|
Molekularformel |
C41H74NO7P |
Molekulargewicht |
724 g/mol |
IUPAC-Name |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
InChI-Schlüssel |
UUYSKERSKRMYME-HSHOETESSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















